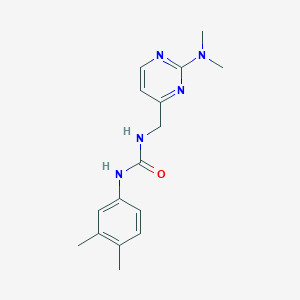

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

Description

Properties

IUPAC Name |

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-5-6-13(9-12(11)2)20-16(22)18-10-14-7-8-17-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEZFERDMWJXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine and a suitable leaving group on the pyrimidine ring.

Urea Formation: The final step involves the reaction of the dimethylaminopyrimidine intermediate with an isocyanate derivative of the dimethylphenyl group to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea linkage to amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Dimethylamine, halogenated reagents.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Amine derivatives of the urea linkage.

Substitution: Various substituted pyrimidine and urea derivatives.

Scientific Research Applications

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenylurea Derivatives ()

A series of urea derivatives (compounds 11a–11o ) synthesized in Molecules (2013) shares the urea backbone but incorporates a thiazole-phenyl-piperazine scaffold instead of a pyrimidine ring. For example:

- 11n : 1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

- Molecular weight : 494.3 g/mol (vs. 299.37 g/mol for the target compound)

- Key differences : The thiazole-piperazine extension increases molecular complexity and weight, likely enhancing solubility but reducing membrane permeability compared to the simpler pyrimidine-methyl group in the target compound .

Quinazoline-Linked Ureas ()

Compounds 40–45 feature a quinazoline core linked to arylurea groups. For instance:

Substituent Position Effects

3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl ()

A closely related analog, 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea (CAS 1797224-72-6), differs only in the position of methyl groups on the phenyl ring (3,4 vs. 3,5). This positional isomerism may influence:

- Hydrophobicity : The 3,4-dimethylphenyl group creates a more compact hydrophobic region compared to the symmetric 3,5-substitution.

- Receptor binding : Subtle steric or electronic differences could alter interactions with target proteins .

Non-Urea Heterocyclic Analogues

Metcaraphen Hydrochloride ()

This ester derivative, 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride, shares the 3,4-dimethylphenyl group but lacks the urea linkage.

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Example 33 describes 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, a pyrimidine hybrid with a chromenone scaffold.

- Synthetic yield : 21% (lower than typical yields for urea derivatives in )

- Key differences: The chromenone-pyrrolopyrimidine system may target DNA-associated enzymes (e.g., topoisomerases) rather than urea-specific pathways .

Implications for Research and Development

The target compound’s simplicity compared to ’s thiazole-piperazine derivatives suggests advantages in synthetic scalability and oral bioavailability. Future studies should prioritize:

Pharmacological profiling : Assess kinase inhibition (e.g., CSF1R, EGFR) relative to quinazoline analogs.

Solubility optimization : Introduce polar groups (e.g., piperazine in ) without compromising permeability.

Isomer studies : Compare 3,4- and 3,5-dimethylphenyl analogs for target selectivity and metabolic stability.

Biological Activity

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, a compound with a complex structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 298.39 g/mol. It contains a pyrimidine ring substituted with a dimethylamino group and a urea moiety linked to a dimethylphenyl group. This unique configuration may contribute to its biological activity.

Research indicates that the compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell signaling pathways, which can affect cell proliferation and survival.

- Antiproliferative Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

- Anti-inflammatory Properties : The compound may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast, lung, and colon cancer) showed significant inhibition of cell growth, with IC50 values ranging from 10 to 25 µM depending on the cell type.

- Mechanistic Insights : Flow cytometry analyses indicated that the compound induces G0/G1 phase arrest and promotes apoptosis through caspase activation.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : In vitro studies revealed that it effectively reduces the production of TNF-α and IL-6 in activated macrophages.

- Animal Models : In vivo experiments demonstrated significant reduction in edema formation in carrageenan-induced paw edema models.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast), A549 (lung) | 10 - 25 | Apoptosis induction, cell cycle arrest |

| Anti-inflammatory | RAW264.7 (macrophages) | 5 - 15 | Cytokine inhibition |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Half-life (t½) | 26.2 hours |

| Clearance (CL) | 1.5 L/h/kg |

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The administration of varying doses led to a dose-dependent reduction in tumor size and weight, correlating with increased apoptosis markers in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.